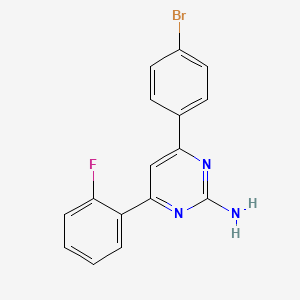
4-(4-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine, also known as 4-BPPM, is a synthetic compound with a wide range of applications in scientific research. It is a member of the pyrimidine family, which is a heterocyclic aromatic organic compound. 4-BPPM exhibits a number of unique properties, such as low toxicity, high solubility, and a wide range of reactivity. As such, it has been widely used in a variety of scientific research applications, including drug discovery, biochemistry, and physiology.
科学的研究の応用
4-(4-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine has been widely used in scientific research, particularly in drug discovery and biochemistry. It has been used to study the activity of enzymes, such as cytochrome P450, and to investigate the effects of drugs on the body. It has also been used to study the structure and function of proteins, and to investigate the mechanisms of drug action. 4-(4-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine has also been used in the synthesis of a variety of compounds, such as peptides and oligonucleotides.
作用機序
The mechanism of action of 4-(4-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine is not fully understood. However, it is believed to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances in the body. In addition, 4-(4-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine has been shown to interact with other proteins, such as the serotonin receptor, and to modulate the activity of these proteins.
Biochemical and Physiological Effects
4-(4-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and to have an anti-tumor effect. In addition, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances in the body.
実験室実験の利点と制限
4-(4-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine has a number of advantages for use in laboratory experiments. It is a low-toxicity compound, with a wide range of reactivity. In addition, it is highly soluble in water and most organic solvents, making it easy to use in a variety of experiments. However, it is important to note that 4-(4-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine is a synthetic compound, and as such, its effects may not be the same as those of naturally-occurring compounds.
将来の方向性
The future of 4-(4-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine is bright, with a number of potential applications in scientific research. It could be used to study the structure and function of proteins, and to investigate the mechanisms of drug action. In addition, it could be used to investigate the effects of drugs on the body, and to study the activity of enzymes, such as cytochrome P450. Finally, it could be used in the synthesis of a variety of compounds, such as peptides and oligonucleotides.
合成法
4-(4-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine can be synthesized by a variety of methods, including the Suzuki-Miyaura coupling reaction, the Sonogashira coupling reaction, and the Wittig reaction. The Suzuki-Miyaura coupling reaction is the most common method of synthesis, and involves the reaction of an aryl halide with a palladium catalyst to form the desired product. The Sonogashira coupling reaction involves the reaction of an aryl halide with an alkynyl halide in the presence of a palladium catalyst. The Wittig reaction is a more complex method of synthesis, and involves the reaction of an aldehyde with a phosphonium salt in the presence of a base.
特性
IUPAC Name |
4-(4-bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3/c1-11-2-4-12(5-3-11)15-10-16(21-17(19)20-15)13-6-8-14(18)9-7-13/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJOXDQSGRMTMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


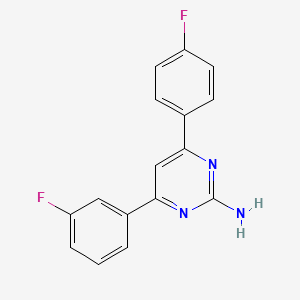
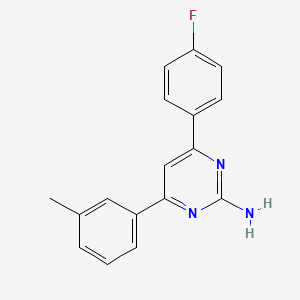
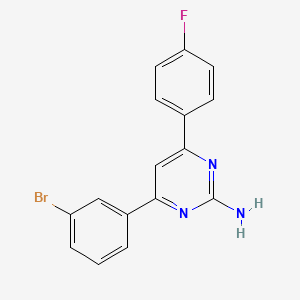
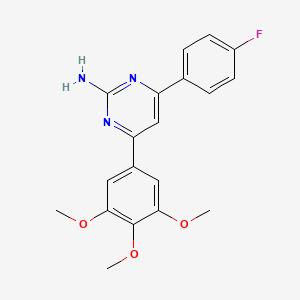
![(2R)-1-(11bS)-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-2-methyl-1,2,3,4-tetrahydroquinoline, 98%](/img/structure/B6347230.png)
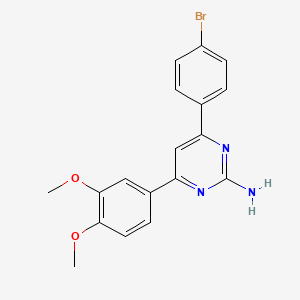
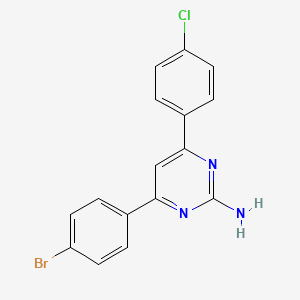

![N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, 98%, (99% ee)](/img/structure/B6347252.png)
